
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, and a thiourea moiety
準備方法
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with 2-(trifluoromethyl)aniline in the presence of a thiourea reagent. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfonyl derivatives, piperidine derivatives, and substituted pyridine derivatives.
科学的研究の応用
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. The thiourea moiety can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The pyridine ring can interact with aromatic residues in the target protein, further stabilizing the compound-protein complex.
類似化合物との比較
Similar compounds to 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea include:
1-(2,4-Dichlorophenyl)-3-(2-(trifluoromethyl)phenyl)thiourea: This compound has a dichlorophenyl group instead of the pyridine ring.
1-(3-Chloro-4-fluorophenyl)-3-(2-(trifluoromethyl)phenyl)thiourea: This compound has a chlorofluorophenyl group instead of the pyridine ring.
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)thiourea: This compound has a different substitution pattern on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H10ClF6N3S |
|---|---|
分子量 |
413.8 g/mol |
IUPAC名 |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C15H10ClF6N3S/c16-10-5-8(14(17,18)19)6-23-12(10)7-24-13(26)25-11-4-2-1-3-9(11)15(20,21)22/h1-6H,7H2,(H2,24,25,26) |
InChIキー |
RYDCNZJHLJCKBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


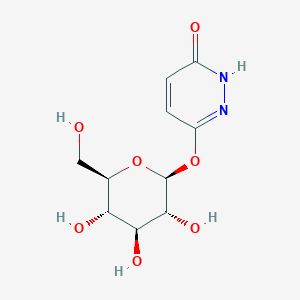

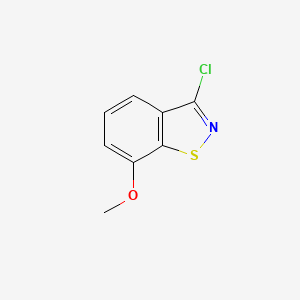
![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
![Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13092021.png)
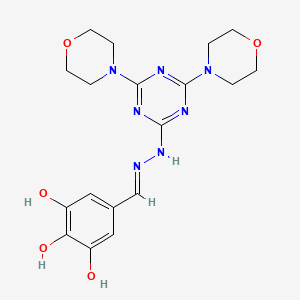
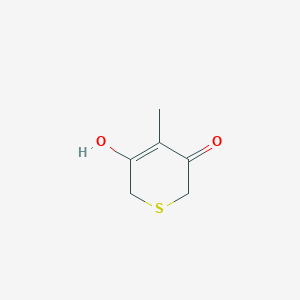
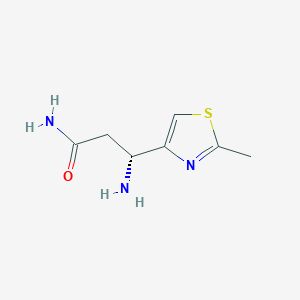
![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
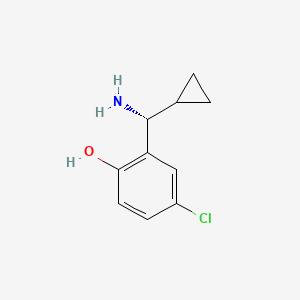
![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)
![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
